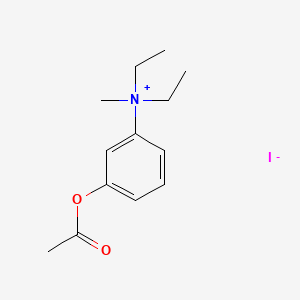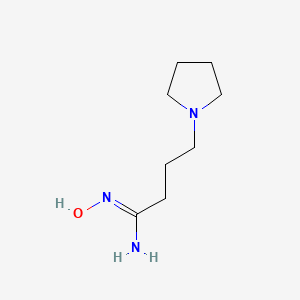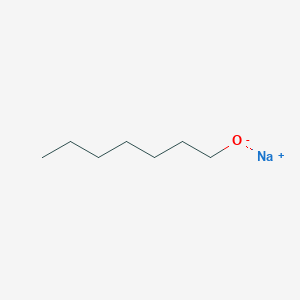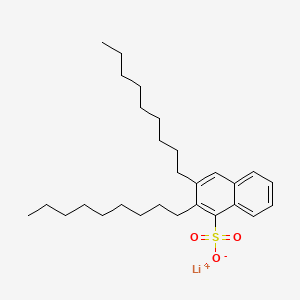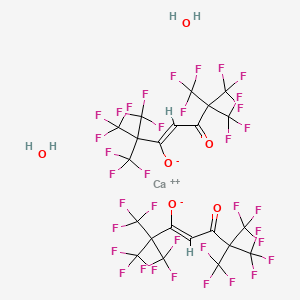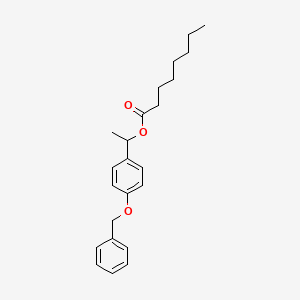
1-(4-Phenylmethoxyphenyl)ethyl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyloxyphenylethyl octanoate is an organic compound with the molecular formula C24H32O3 It is a derivative of phenylethyl octanoate, where the phenyl group is substituted with a benzyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyloxyphenylethyl octanoate typically involves the esterification of 4-benzyloxyphenylethyl alcohol with octanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-benzyloxyphenylethyl octanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can further enhance the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyloxyphenylethyl octanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 4-Benzyloxyphenylethyl alcohol.
Substitution: Various substituted phenylethyl octanoates.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of fragrances and flavors due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 4-benzyloxyphenylethyl octanoate involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to specific receptors or enzymes. The ester group can undergo hydrolysis to release the active phenylethyl alcohol, which can then exert its effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
4-Benzyloxyphenylethyl octanoate can be compared with other similar compounds such as:
Phenylethyl octanoate: Lacks the benzyloxy substitution, resulting in different chemical and biological properties.
4-Methoxyphenylethyl octanoate: Contains a methoxy group instead of a benzyloxy group, leading to variations in reactivity and applications.
4-Hydroxyphenylethyl octanoate: The hydroxyl group can form stronger hydrogen bonds compared to the benzyloxy group, affecting its solubility and biological activity.
The unique benzyloxy substitution in 4-benzyloxyphenylethyl octanoate provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C23H30O3 |
|---|---|
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
1-(4-phenylmethoxyphenyl)ethyl octanoate |
InChI |
InChI=1S/C23H30O3/c1-3-4-5-6-10-13-23(24)26-19(2)21-14-16-22(17-15-21)25-18-20-11-8-7-9-12-20/h7-9,11-12,14-17,19H,3-6,10,13,18H2,1-2H3 |
Clé InChI |
ZTKKHBHTSNPMQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OC(C)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


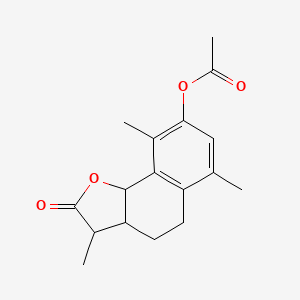
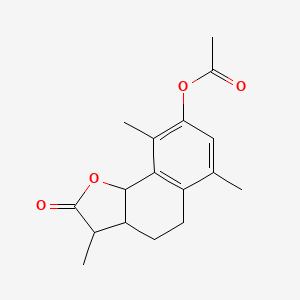
![4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)

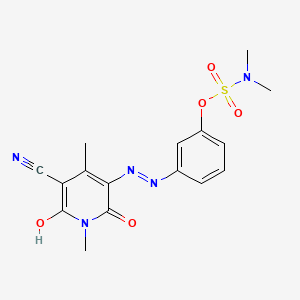


![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol](/img/structure/B13735250.png)
